![molecular formula C13H13ClF3N3O3S B2511164 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-methoxyethyl)-1H-pyrrole-2-sulfonamide CAS No. 321433-69-6](/img/structure/B2511164.png)
1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-methoxyethyl)-1H-pyrrole-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-methoxyethyl)-1H-pyrrole-2-sulfonamide" is a sulfonamide derivative, which is a class of compounds known for their various biological activities, including antimicrobial and antiviral properties. Sulfonamides typically contain a sulfonyl group attached to an amine, and modifications to this structure can lead to compounds with significant pharmacological activities.
Synthesis Analysis
The synthesis of sulfonamide derivatives can be achieved through different methods. One approach involves reacting arylsulfonyl chlorides with substituted pyrroles, as reported in the synthesis of aryl pyrrolyl sulfones, which showed anti-HIV-1 activity . Another method includes the sulfonation of 1-phenylsulfonyl-1H-pyrroles using chlorosulfonic acid in acetonitrile, which allows for the direct synthesis of various sulfonamide derivatives . These methods highlight the versatility in synthesizing sulfonamide-based compounds, which could potentially be applied to the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives can significantly influence their biological activity. For instance, the dihedral angle between pyridine rings in a related sulfonamide compound was found to be 46.85°, and the orientation of the N atom in the chloropyridine ring was anti to the N-H bond . Such structural details are crucial as they can affect the compound's ability to interact with biological targets.
Chemical Reactions Analysis
Sulfonamide derivatives can undergo various chemical reactions, which are essential for their biological activity. For example, the presence of a 2-sulfonyl-4-chloroanilino moiety and an alkoxycarbonyl group at position 2 of the pyrrole ring was found to be important for anti-HIV-1 activity . Additionally, the reaction of 2-thioxo-1,2,4-triazolo[1,5-a]pyridine and pyrimidine thiol derivatives with chlorinated compounds led to new sulfonamide derivatives with antimicrobial activity . These reactions demonstrate the chemical versatility of sulfonamide compounds and their potential for generating diverse biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. For instance, the crystal structure of a sulfonamide compound revealed the formation of zigzag chains through N-H...N hydrogen bonds, which could be relevant to the solubility and stability of the compound . The ability to form such intermolecular interactions can be critical for the compound's behavior in biological systems.
Applications De Recherche Scientifique
Thermal Infrared Measurement for Ecosystem Health
Substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, including variations similar to the compound of interest, have been found to possess notable herbicidal activity across a broad spectrum of vegetation at low application rates. These findings indicate the potential utility of such compounds in managing plant health and agricultural productivity (Moran, 2003).
Advancements in Chemical Synthesis
Research has demonstrated that N-[3-(Trifluoromethyl)homoallyl]sulfonamides, structurally related to the compound , can undergo intramolecular reactions leading to the formation of pyrrolidines with potential pharmacological relevance. These findings could pave the way for the development of novel therapeutic agents (Nadano et al., 2006).
Catalytic Applications in Chemical Reactions
The compound of interest shares structural similarities with homoallylic sulfonamides, which have been shown to effectively undergo 5-endo cyclisation catalyzed by triflic acid, leading to the formation of pyrrolidines. This process emphasizes the potential of such compounds in facilitating complex chemical transformations (Haskins & Knight, 2002).
Synthesis of Derivative Compounds for Research
New derivatives of 4-(trifluoromethyl)pyrrolidines have been synthesized, showcasing the versatility of the core compound structure in generating new molecules with potential research or therapeutic applications (Markitanov et al., 2016).
Insights into Proton Donating Ability
Studies on compounds structurally related to the compound of interest have revealed intriguing aspects of their proton-donating ability, underlining the potential applications in fields like material sciences or catalysis (Oznobikhina et al., 2009).
Safety and Hazards
Propriétés
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(2-methoxyethyl)pyrrole-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClF3N3O3S/c1-23-6-4-19-24(21,22)11-3-2-5-20(11)12-10(14)7-9(8-18-12)13(15,16)17/h2-3,5,7-8,19H,4,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGJYEDPNZHQMRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNS(=O)(=O)C1=CC=CN1C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClF3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

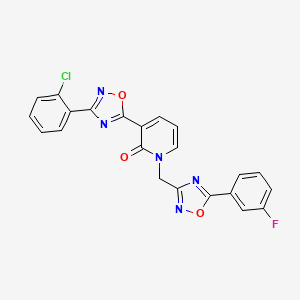
![4-{5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}aniline](/img/structure/B2511083.png)

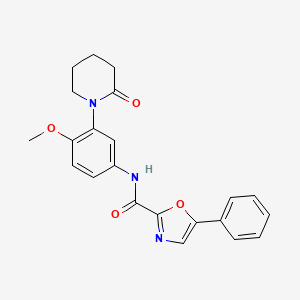
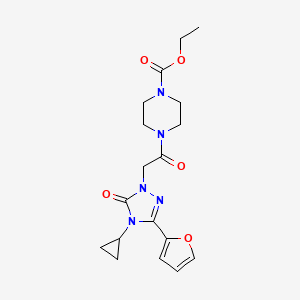
![2-[(4-chloroanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate](/img/structure/B2511090.png)

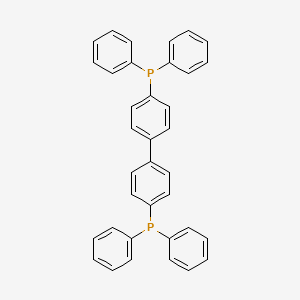
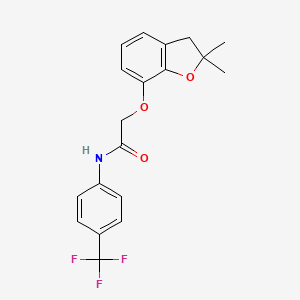
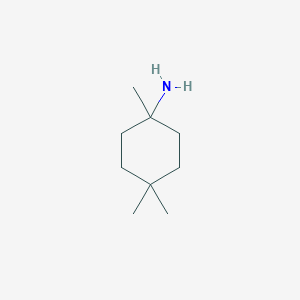
![N-[(2-chlorophenyl)methyl]-2-[4-(3-fluoro-4-methylphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2511097.png)
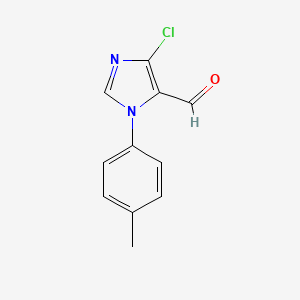
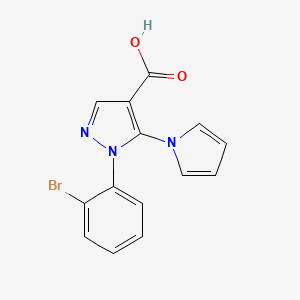
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(phenylsulfonyl)pyrrolidin-1-yl)prop-2-en-1-one](/img/structure/B2511103.png)